molecular formula C26H20ClN3O2S B12487767 (4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B12487767
M. Wt: 474.0 g/mol
InChI Key: WQBPDFPLEBVZCE-AOMKIAJQSA-N
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Description

The compound “(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” is a complex organic molecule that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” typically involves multi-step organic reactions. The starting materials might include substituted anilines, thiophenes, and other aromatic compounds. Key steps could involve cyclization reactions, condensation reactions, and the use of catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, specialized catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds of this class are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or advanced coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazoloquinolines, such as:

  • 4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-1H-pyrazolo[3,4-b]quinoline
  • 4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-1H-pyrazolo[3,4-b]quinoline-3,5-dione

Uniqueness

The uniqueness of “(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” lies in its specific stereochemistry and the presence of multiple functional groups, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C26H20ClN3O2S

Molecular Weight

474.0 g/mol

IUPAC Name

(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-thiophen-2-yl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C26H20ClN3O2S/c27-17-10-8-15(9-11-17)22-23-19(13-16(14-20(23)31)21-7-4-12-33-21)28-25-24(22)26(32)30(29-25)18-5-2-1-3-6-18/h1-12,16,22,28-29H,13-14H2/t16-,22-/m0/s1

InChI Key

WQBPDFPLEBVZCE-AOMKIAJQSA-N

Isomeric SMILES

C1[C@@H](CC(=O)C2=C1NC3=C([C@H]2C4=CC=C(C=C4)Cl)C(=O)N(N3)C5=CC=CC=C5)C6=CC=CS6

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)N(N3)C5=CC=CC=C5)C6=CC=CS6

Origin of Product

United States

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